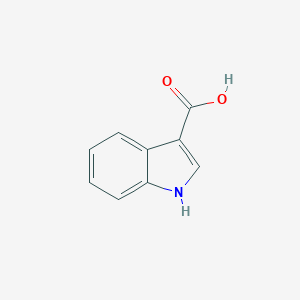

Indole-3-Carboxylic Acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAKOBLIOCQGJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227886 | |

| Record name | Indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indole-3-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

771-50-6 | |

| Record name | Indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59711R38B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indole-3-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206.5 °C | |

| Record name | Indole-3-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Indole 3 Carboxylic Acid and Its Derivatives

Classical Synthetic Routes to the Indole-3-carboxylic Acid Core

Several traditional methods for the synthesis of the this compound scaffold have been developed and are still in use. These methods often involve multi-step procedures and specific reaction conditions.

Hydrolysis of 3-Trichloroacetyl Indole (B1671886)

A common and effective method for preparing this compound is through the hydrolysis of 3-trichloroacetyl indole. chemicalbook.comchemicalbook.com This process typically involves reacting 3-trichloroacetyl indole with a strong base, such as potassium hydroxide (B78521), in a suitable solvent like methanol (B129727). The reaction mixture is heated under reflux for an extended period, followed by neutralization with an acid to precipitate the crude this compound. chemicalbook.comchemicalbook.com Subsequent purification, for instance by slurrying in a solvent like ethyl acetate, yields the final product with high purity. chemicalbook.comchemicalbook.com

Table 1: Representative Data for the Hydrolysis of 3-Trichloroacetyl Indole

| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |

| 3-Trichloroacetyl indole | 50% KOH, HCl | Methanol, Water | 18 hours (reflux) | 91.8 |

Carbonation of Indole Metal Salts

Another classical approach involves the carbonation of indole metal salts. This method utilizes the reactivity of organometallic derivatives of indole. Indole can be deprotonated at the nitrogen atom using a strong base, such as a Grignard reagent or butyllithium, to form an indolyl salt. bhu.ac.in These salts, particularly the more ionic sodium and potassium salts, can then react with carbon dioxide (carbonation) to introduce a carboxyl group. While these salts tend to react at the nitrogen with hard electrophiles, the reaction with carbon dioxide can lead to the formation of this compound. bhu.ac.in The reaction of N-metallated indoles with electrophiles is a fundamental transformation in indole chemistry. bhu.ac.in

Decarbonylation and Hydrolysis of 3-Indoleglyoxaloyl Chlorides

The synthesis of this compound can also be achieved starting from 3-indoleglyoxaloyl chlorides. This method involves a decarbonylation step, which is the removal of a carbonyl group, followed by hydrolysis of the resulting intermediate. While specific details on the direct synthesis of this compound via this route are less commonly reported in recent literature, the manipulation of acyl chlorides at the 3-position of the indole ring is a known synthetic strategy.

Reactions of Potassium Salts of Isatic Acids with Dimethylsulfonium Methylide

A more intricate classical route involves the reaction of potassium salts of isatic acids with dimethylsulfonium methylide. Isatins (1H-indole-2,3-diones) are versatile precursors in indole chemistry. A robust one-pot cascade method has been described for the synthesis of indole-3-carboxylic acids from isatins and dimethyl sulfoxide (B87167) (DMSO). researchgate.netrsc.org This process involves a one-carbon translocation through the in situ generation of an α,β-unsaturated methylvinylsulfoxide, followed by amide bond cleavage and ring closure. researchgate.netrsc.org This method is notable for its ability to generate this compound derivatives from isatin (B1672199) derivatives in a single step and is considered important for drug development and material synthesis. wipo.int

Basic Hydrolysis of 3-Indolyltrifluoromethyl Ketones

The basic hydrolysis of 3-indolyltrifluoromethyl ketones presents another pathway to this compound. This method leverages the reactivity of the trifluoromethyl ketone group, which can be cleaved under basic conditions to yield a carboxylic acid. This transformation is a useful tool for introducing a carboxyl group at the 3-position of the indole nucleus.

Modern and Advanced Synthetic Strategies

In recent years, significant efforts have been directed towards developing more efficient, versatile, and environmentally friendly methods for the synthesis of this compound and its derivatives. These modern strategies often employ metal-catalyzed reactions and innovative one-pot procedures.

Modern approaches include domino syntheses, which allow for the formation of multiple chemical bonds in a single synthetic operation. For instance, a [3+2] cyclization strategy has been developed for the synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters. mdpi.com This method involves the reaction of imines with the anion of a substituted phenylacetate, leading to a cyclization and subsequent air oxidation to form the indole ring. mdpi.com

Palladium-catalyzed reactions have also emerged as powerful tools. One such method is the intramolecular α-arylation of β-(2-iodoanilino) esters, which provides a route to this compound esters. nih.gov Another advanced strategy involves the carbonylative synthesis of indoles. For example, Pd-catalyzed C-H and N-H alkoxycarbonylation of indole derivatives can produce indole-3-carboxylates. beilstein-journals.org

Furthermore, flow chemistry has been applied to the synthesis of this compound derivatives, enabling rapid and scalable production. beilstein-journals.org A concise flow synthesis of an indole-3-carboxylic ester has been reported, which was then derivatized to an auxin mimic. beilstein-journals.org This approach highlights the potential for continuous manufacturing of these important compounds.

A novel one-pot cascade method utilizes isatins and DMSO to synthesize indole-3-carboxylic acids through a carbon atom translocation mechanism. researchgate.netrsc.org This reaction can be tuned to produce either indole-3-carboxylic acids or anthranilic acids by adjusting the reaction conditions, such as the presence of molecular oxygen. rsc.org

Table 2: Overview of Modern Synthetic Strategies

| Strategy | Key Features | Example Application |

| Domino [3+2] Cyclization | One-pot formation of multiple bonds, atom economical. | Synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylate esters. mdpi.com |

| Pd-Catalyzed α-Arylation | Intramolecular cyclization to form the indole ring. | Preparation of this compound ester derivatives. nih.gov |

| Carbonylative Synthesis | Introduction of a carbonyl group using carbon monoxide or its surrogates. | Pd-catalyzed C–H and N–H alkoxycarbonylation to form indole-3-carboxylates. beilstein-journals.org |

| Flow Chemistry | Continuous, scalable, and on-demand production. | Synthesis of an indole-3-carboxylic ester as a precursor to an auxin mimic. beilstein-journals.org |

| One-Pot Cascade from Isatins | Utilizes readily available starting materials and a carbon atom translocation mechanism. | Synthesis of indole-3-carboxylic acids and anthranilic acids. researchgate.netrsc.org |

One-Pot Cascade Methodologies (e.g., using isatins and DMSO)

A robust and operationally simple one-pot cascade method has been developed for synthesizing this compound derivatives from readily available isatins and dimethyl sulfoxide (DMSO). rsc.orgrsc.org This approach is notable for being economically viable as it avoids the use of transition metals or strong reducing agents. rsc.orgwipo.int The reaction proceeds via a one-carbon translocation mechanism where DMSO serves as the source of the additional carbon atom required for the carboxylic acid group. rsc.orgrsc.orgresearchgate.net

The proposed mechanism involves the base-mediated olefination of isatin to generate a reactive α,β-unsaturated methylvinylsulfoxide intermediate. rsc.org This is followed by a sequence of ring-opening through amide bond cleavage and subsequent ring-closing to yield the final this compound product. rsc.orgrsc.org This method demonstrates high functional group tolerance, broad substrate scope, and provides excellent yields. rsc.org Furthermore, by tuning the reaction conditions, such as introducing molecular oxygen, the methodology can be adapted to produce anthranilic acid derivatives instead. rsc.org

Table 1: One-Pot Synthesis of Indole-3-carboxylic Acids from Isatins and DMSO

| Reactants | Key Reagents | Conditions | Product | Key Features |

|---|---|---|---|---|

| Isatins, DMSO | Sodium Hydride (NaH) | Degassed solvent, 70-120°C | Indole-3-carboxylic acids | One-pot, transition-metal-free, high yield, broad scope. rsc.org |

Transition-Metal-Catalyzed Approaches (e.g., Cu(I)-catalyzed amination, Palladium-catalyzed C-H activation)

Transition-metal catalysis has emerged as a powerful tool for the synthesis and functionalization of the indole nucleus, offering high efficiency and selectivity. sioc-journal.cnmdpi.comacs.org

Copper(I)-Catalyzed Amination: An efficient method for the synthesis of N-substituted this compound derivatives involves a copper(I)-catalyzed intramolecular C-N bond formation. acs.orgijream.org This Ullmann-type intramolecular arylamination utilizes substrates like N-substituted methyl 3-amino-2-(2-bromophenyl)acrylates, which are cyclized using a CuI-K₃PO₄-DMF system. acs.org This protocol is advantageous as it can be performed under mild conditions (e.g., 75°C) and in the presence of air, avoiding the need for an inert atmosphere without compromising yields. acs.org The method is effective for producing a variety of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate in moderate to good yields. acs.orgdntb.gov.ua

Palladium-Catalyzed C-H Activation: Palladium-catalyzed C-H activation has become a cornerstone for the regioselective functionalization of indoles. nih.govmdpi.com In the context of this compound, the carboxyl group can act as a directing group to guide the functionalization to specific positions on the indole ring. nih.govacs.org However, in many cases, the carboxyl group serves as a "deciduous" or traceless directing group, where C-H functionalization is followed by decarboxylation. acs.orgnih.govacs.org

For instance, Pd(II)-catalyzed C-H arylation of free (NH) this compound with aryl iodides leads to decarboxylation followed by the formation of C2-arylated indoles. nih.gov Similarly, palladium-catalyzed oxidative coupling with alkenes results in regioselective vinylation at the C2-position, also accompanied by decarboxylation. acs.org The mechanism for this transformation is believed to involve coordination of the palladium catalyst to the carboxyl oxygen, followed by directed palladation at the C2-position to form a palladacycle intermediate. acs.org This strategy has also been applied to other heterocyclic carboxylic acids like those of pyrrole, furan, and thiophene. acs.orgacs.org

Oxidant-Free and Photoredox Catalysis Methods

Modern synthetic chemistry has seen a shift towards more sustainable methods, with oxidant-free and photoredox catalysis gaining prominence for indole synthesis. researchgate.net These techniques often operate under mild conditions, using visible light as an abundant energy source. researchgate.netarizona.edu

An oxidant-free strategy for indole synthesis involves the irradiation of N-aryl enamines with visible light (λ = 450 nm) in the presence of an iridium(III) photosensitizer and a cobaloxime catalyst. researchgate.netacs.org This process yields indoles in good to excellent yields, with the only byproduct being molecular hydrogen (H₂), representing a highly atom-economical transformation. researchgate.netacs.org The mechanism proceeds through the visible-light-catalyzed oxidation of the N-aryl enamine, followed by an intramolecular radical addition to form the indole ring. researchgate.netacs.org

Visible-light photoredox catalysis has also been employed for the reductive dearomative arylcarboxylation of indoles with CO₂, providing access to valuable indoline-3-carboxylic acids. nih.gov This method shows high chemoselectivity and functional group tolerance under mild conditions (room temperature, 1 atm CO₂). nih.gov

Stereoselective and Regioselective Synthesis of Substituted this compound Analogues

The ability to control the position of substitution (regioselectivity) on the indole ring is crucial for accessing specific isomers with desired properties. Various catalytic systems have been developed to achieve this control.

Rhodium(III)-catalyzed reactions have been used for the regioselective synthesis of this compound esters. thieme-connect.comresearchgate.netthieme-connect.com For example, the reaction of N-substituted anilines with diazo compounds, using a pyrimidyl directing group, proceeds via aromatic C-H activation and C-N bond formation to yield 2,3-difunctionalized indoles. thieme-connect.comthieme-connect.com

Palladium catalysis also offers pathways for regioselective functionalization. While many Pd-catalyzed reactions on this compound lead to C2 functionalization after decarboxylation, specific conditions can target other positions. nih.gov For example, using a formyl group at the C3 position as a directing group can lead to C4-arylated indoles. nih.gov The choice of catalyst and directing group is therefore paramount in determining the outcome of the functionalization. nih.gov

Derivatization Strategies for this compound

The carboxylic acid functional group at the C3 position of the indole ring is a versatile handle for further chemical modifications, including esterification and amidation, to produce a diverse range of derivatives.

Esterification Reactions (e.g., methyl esters, ethyl esters)

Esterification is a common derivatization strategy for this compound, often employed to modify the compound's properties or to protect the carboxylic acid group during subsequent synthetic steps. frontiersin.orgnih.gov Methyl and ethyl esters are among the most common derivatives. nih.govwiley.com

One effective method involves reacting a pre-formed N-indolyl triethylborate intermediate with chloroformates. acs.org For example, treating the N-indolyl triethylborate with methyl chloroformate or ethyl chloroformate produces the corresponding methyl or ethyl indole-3-carboxylate (B1236618) in excellent yields (typically >90%). acs.org This reaction proceeds smoothly under mild conditions and tolerates a variety of substituents on the indole ring. acs.org More traditional methods, such as refluxing the carboxylic acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), are also applicable. vulcanchem.com

Amidation and Peptide Conjugation

The carboxylic acid group can be readily converted into an amide, a key functional group in many biologically active molecules. Palladium-catalyzed reactions have been developed for the ortho-amidation of indole-3-carboxylic acids with isothiocyanates. nih.govacs.org This reaction is another example where the carboxyl group acts as a traceless directing group, leading to decarboxylation at C3 and amidation at the C2 position, yielding indole-2-carboxamides. acs.org

Furthermore, this compound is an attractive moiety for conjugation with peptides to create hybrid molecules with novel properties. nih.govrsc.org Solid-Phase Peptide Synthesis (SPPS) is a powerful methodology for this purpose. rsc.orgrsc.org In a typical SPPS approach, Fmoc-protected amino acids are sequentially coupled on a resin support, followed by the coupling of this compound to the N-terminus of the peptide chain. rsc.orgresearchgate.net Coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium) and HOBt (Hydroxybenzotriazole) are commonly used to facilitate the amide bond formation, leading to the synthesis of this compound-dipeptide conjugates in high yields. rsc.orgrsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound (I3C) |

| Isatin |

| Dimethyl sulfoxide (DMSO) |

| Sodium Hydride (NaH) |

| Anthranilic acid |

| Methyl 3-amino-2-(2-bromophenyl)acrylate |

| Copper(I) iodide (CuI) |

| Potassium phosphate (B84403) (K₃PO₄) |

| N,N-Dimethylformamide (DMF) |

| Methyl 1H-indole-3-carboxylate |

| Palladium(II) acetate |

| Aryl iodide |

| Iridium(III) photosensitizer |

| Cobaloxime |

| N-aryl enamine |

| Indoline-3-carboxylic acid |

| Rhodium(III) catalyst |

| Diazo compounds |

| Methyl chloroformate |

| Ethyl chloroformate |

| N-indolyl triethylborate |

| Sulfuric acid (H₂SO₄) |

| Isothiocyanate |

| Indole-2-carboxamide |

| Fmoc-protected amino acids |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium) |

Introduction of Halogen Substituents (e.g., 5-chloro, 6-bromo)

The introduction of halogen atoms onto the this compound scaffold is a key strategy for modulating the electronic properties and biological activity of the molecule. Specific and regioselective methods have been developed for this purpose.

For the synthesis of 6-bromo-substituted indole-3-carboxylic acids, a highly efficient and regioselective strategy has been developed. rsc.org One approach begins with the protection of the indole nitrogen of a precursor like 5-methoxyindole (B15748) using trifluoroacetic anhydride. rsc.org This step directs the subsequent bromination. The selective bromination is then achieved at the C6-position using bromine (Br₂) in acetic acid, resulting in excellent yields. rsc.org The final step is the hydrolysis of the trifluoroacetyl group, typically with an aqueous sodium hydroxide solution under reflux, which also converts the C3-substituent into the desired carboxylic acid. rsc.org This method is notable for its ability to selectively direct the bromine substituent to a specific position. rsc.org

Another important halogenated derivative is 5-chloro-1H-indole-3-carboxylic acid. core.ac.uk A commercially viable and large-scale synthesis for related 5-chloroindoles has been described, which can be adapted for the carboxylic acid derivatives. This method employs a halogen-halogen exchange reaction. organic-chemistry.orgfrontiersin.org The process starts with the corresponding 5-bromoindole (B119039) derivative and uses cuprous chloride (CuCl) in a dipolar aprotic solvent such as N-methyl-2-pyrrolidone (NMP). organic-chemistry.orgfrontiersin.org The reaction mixture is heated to high temperatures (e.g., 205-210 °C) to facilitate the exchange. organic-chemistry.org This approach is advantageous for industrial production due to the use of relatively inexpensive and commercially available starting materials. organic-chemistry.orgnih.gov

Furthermore, innovative biocatalytic methods have been explored for the halogenation of indole derivatives. Vanadium haloperoxidases can be used to catalyze the decarboxylative halogenation of 3-carboxyindoles to produce 3-haloindoles. This enzymatic approach is applicable for chlorination, bromination, and iodination, offering high chemoselectivity under mild conditions.

Table 1: Example Conditions for Halogenation Reactions

| Target Compound | Starting Material | Reagents & Conditions | Yield | Reference |

| 1-(6-bromo-5-methoxy-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one | 1-(5-methoxy-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one | Br₂ (1.2 equiv.), Acetic Acid (AcOH), 0 °C | 90% | rsc.org |

| 5-chloroindole | 5-bromoindole | Cuprous Chloride (CuCl), N-methyl-2-pyrrolidone (NMP), 205-210 °C | Good | organic-chemistry.orgfrontiersin.org |

| 3-bromo-1-methyl-1H-indole | 1-methyl-1H-indole-3-carboxylic acid | AmVBPO (vanadium bromoperoxidase), KBr, H₂O₂, Citrate buffer/EtOAc | 73% |

Incorporation of Fluorinated Moieties (e.g., difluoromethoxy groups)

The incorporation of fluorinated groups, such as the difluoromethoxy (OCF₂) moiety, is of significant interest as it can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity. The synthesis of 5-(difluoromethoxy)-1H-indole-3-carboxylic acid is a prime example of this type of modification. wipo.int

A common synthetic pathway to this compound involves the targeted functionalization of an indole scaffold that already contains the carboxylic acid group or a precursor. wipo.int The synthesis can begin with a readily available starting material like 5-hydroxy-1H-indole-3-carboxylic acid. The crucial step is the introduction of the difluoromethoxy group, which is typically achieved through a nucleophilic substitution reaction. This involves treating the 5-hydroxyindole (B134679) derivative with a suitable difluoromethylating reagent, such as chlorodifluoromethane (B1668795) (CHClF₂) or a related species that can generate the difluoromethyl cation or equivalent, under basic conditions. wipo.int

Alternative strategies may involve palladium-catalyzed cross-coupling reactions to introduce the difluoromethoxy group onto the indole ring. wipo.int Regardless of the specific method, purification of the final product is generally accomplished using standard techniques like recrystallization or column chromatography to ensure high purity. wipo.int The synthesis of the related precursor, 5-(difluoromethoxy)-1H-indole-3-carbaldehyde, has also been documented. nih.gov

α-Substitution Reactions

Alpha-substitution on this compound refers to the introduction of substituents at the C2-position of the indole ring, which is alpha to the C3-carboxylic acid group. This functionalization is challenging because direct electrophilic substitution on the indole ring typically occurs at the C3 position. Furthermore, many catalytic methods aimed at C2-functionalization of this compound can lead to an undesired side reaction: decarboxylation.

For instance, palladium-catalyzed C-H functionalization of this compound with aryl iodides has been shown to result in decarboxylation followed by the formation of C2-arylated indoles. acs.orgchim.it Similarly, a Pd-catalyzed oxidative coupling with alkenes also proceeds with loss of the carboxylic acid group to yield 2-vinylated indoles. nih.gov These outcomes indicate that the carboxylic acid group itself can act as a transient directing group that is ultimately cleaved under the reaction conditions.

To achieve C2-functionalization while retaining the C3-carboxylic acid (or a precursor), alternative strategies have been developed. One successful approach involves modifying the carboxylic acid to a more robust directing group, such as a carboxamide. It has been demonstrated that iridium (III) catalysts can achieve direct C2-H functionalization of indole-3-carboxamides by coupling them with diazo compounds. bhu.ac.in The resulting 2-substituted indole-3-carboxamide can then, in principle, be hydrolyzed back to the target carboxylic acid.

Another strategy involves the protection of the indole nitrogen, which facilitates metallation at the C2 position. N-protected indoles can be treated with strong bases like butyl lithium to generate a C2-lithiated species. This nucleophilic intermediate can then react with various electrophiles to introduce a substituent at the C2 position. nih.gov Subsequent removal of the N-protecting group and, if necessary, hydrolysis of an ester group at C3 would yield the desired 2-substituted this compound.

Synthesis of Hydrazone Hybrids

Hydrazone hybrids of this compound are synthesized to combine the structural features of the indole nucleus with the versatile chemical properties of the hydrazone moiety (-NH-N=CH-). The synthesis is typically a multi-step process that begins with the activation of the carboxylic acid.

First, the this compound is converted into its corresponding ester, often a methyl or ethyl ester, through reactions with methanol or ethanol (B145695) in the presence of an acid catalyst or a coupling agent. chim.it In the next step, this ester is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol under reflux. chim.it This reaction forms the key intermediate, indole-3-carbohydrazide, where the ester group is replaced by a hydrazide group (-CONHNH₂). chim.it

The final step is the condensation of the indole-3-carbohydrazide with a variety of substituted aldehydes or ketones. bhu.ac.in This reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a solvent such as ethanol, sometimes with a catalytic amount of acid. This condensation forms the characteristic carbon-nitrogen double bond of the hydrazone, yielding the final hybrid molecule. This modular approach allows for the creation of a large library of diverse hydrazone derivatives by simply varying the aldehyde or ketone used in the final step. chim.itbhu.ac.in

Table 2: Examples of Synthesized this compound Hydrazone Hybrids

| Compound Name | Aldehyde Precursor | Yield | Melting Point (°C) | Reference |

| N'-(4-chlorobenzylidene)-1H-indole-3-carbohydrazide | 4-chlorobenzaldehyde | 74% | 265-267 | |

| N'-(3-fluorobenzylidene)-1H-indole-3-carbohydrazide | 3-fluorobenzaldehyde | 87% | 278-281 | |

| N'-(4-Hydroxy-3-methoxybenzylidene)-3-(1H-indol-3-yl)propanehydrazide* | 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | 85% | 157-158 | chim.it |

*Note: This example is derived from indole-3-propionic acid, a closely related structure, illustrating the same synthetic principle.

Industrial Scale Synthesis Considerations and Optimization

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a focus on efficiency, cost-effectiveness, safety, and scalability. Key considerations include the choice of starting materials, reaction conditions, and process technology.

A primary goal for industrial synthesis is the use of inexpensive and readily available starting materials. organic-chemistry.orgnih.gov For example, methods that utilize simple indoles or anilines as precursors are often favored over more complex, multi-step routes. organic-chemistry.orgacs.org The optimization of reaction conditions is critical and involves a comprehensive screening of parameters such as solvent, base, temperature, and reagent stoichiometry to maximize yield and minimize byproducts. acs.org

Flow chemistry has emerged as a powerful technology for the scale-up of indole synthesis. acs.org Continuous flow reactors offer significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety for handling hazardous reagents or exothermic reactions, and the potential for higher throughput and automation. acs.org The optimization of a flow process involves adjusting parameters like flow rate, temperature, and residence time to achieve full conversion of starting materials. acs.org For instance, a scaled synthesis might involve processing a solution of a substrate through a heated reactor column packed with a catalyst, such as palladium on carbon (Pd/C) for hydrogenation steps. acs.org

Biosynthesis and Natural Occurrence of Indole 3 Carboxylic Acid

Biosynthetic Pathways in Microorganisms

Tryptamine (B22526) Pathway

The Tryptamine (TAM) pathway is a recognized route for the biosynthesis of the auxin, indole-3-acetic acid (IAA), in both plants and microorganisms. nih.gov The pathway commences with the amino acid tryptophan, which undergoes decarboxylation to form tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase. nih.gov Subsequently, tryptamine is converted to indole-3-acetaldehyde (IAAld) through the action of an amine oxidase. nih.govplos.org The final step in the canonical TAM pathway is the oxidation of IAAld by an aldehyde dehydrogenase to produce indole-3-acetic acid (IAA). nih.govplos.org

While the TAM pathway is a well-documented route to IAA, its direct contribution to the synthesis of Indole-3-carboxylic acid (ICOOH) is less characterized. The primary connection is likely indirect, where IAA produced via this pathway could potentially be degraded or metabolized further to form ICOOH. researchgate.net

Table 1: Key Steps of the Tryptamine (TAM) Pathway Leading to IAA

| Step | Precursor | Enzyme | Product |

|---|---|---|---|

| 1 | Tryptophan | Tryptophan decarboxylase | Tryptamine |

| 2 | Tryptamine | Amine oxidase | Indole-3-acetaldehyde (IAAld) |

| 3 | Indole-3-acetaldehyde (IAAld) | Aldehyde dehydrogenase | Indole-3-acetic acid (IAA) |

Indole-3-acetonitrile (B3204565) Pathway

The Indole-3-acetonitrile (IAN) pathway is a significant biosynthetic route for this compound, particularly in cruciferous plants such as Arabidopsis thaliana. nih.govnih.govresearchgate.net The pathway begins with tryptophan, which is converted into indole-3-acetaldoxime (IAOx). nih.govresearchgate.net IAOx serves as a critical branch-point intermediate. frontiersin.org

From IAOx, the pathway proceeds to the formation of indole-3-acetonitrile (IAN). oup.com Research in Arabidopsis has shown that IAN is a direct precursor to both indole-3-carbaldehyde (ICHO) and this compound (ICOOH). nih.govoup.com A specific cytochrome P450 enzyme, CYP71B6, has been shown to efficiently convert IAN into ICHO and ICOOH. nih.govresearchgate.net Furthermore, another enzyme, ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1), facilitates the oxidation of ICHO to yield ICOOH. nih.govnih.gov This pathway is integral to the production of indolic secondary metabolites involved in plant defense. nih.govnih.gov Studies in wheat and pea tissues have also confirmed the metabolic conversion of IAN to ICOOH. researchgate.net

Table 2: Research Findings on the Indole-3-acetonitrile (IAN) Pathway

| Organism/System | Finding | Key Enzymes | Reference |

|---|---|---|---|

| Arabidopsis thaliana | IAN is converted to ICHO and ICOOH as part of pathogen defense. | CYP71B6, AAO1 | nih.gov, nih.gov |

| Arabidopsis thaliana | ICHO and ICOOH derivatives originate from IAN. | Not specified | oup.com |

| Wheat and Pea Tissues | IAN is metabolized within tissues to form ICOOH. | Not specified | researchgate.net |

Tryptophan Side Chain Oxidase Pathway

The Tryptophan Side Chain Oxidase (TSO) pathway represents another tryptophan-dependent route for auxin biosynthesis, though it is less extensively studied than other pathways. mdpi.com In this pathway, tryptophan is converted directly to indole-3-acetaldehyde (IAAld) by the enzyme tryptophan side-chain oxidase. plos.orgmdpi.com IAAld is then subsequently oxidized to indole-3-acetic acid (IAA) by an aldehyde dehydrogenase. mdpi.com

Currently, the TSO pathway has been reported in microorganisms, notably in Pseudomonas fluorescens. mdpi.com The direct synthesis of this compound via this specific pathway has not been established, and its role is primarily understood in the context of IAA production. mdpi.com Any formation of ICOOH would likely occur through downstream metabolism of the IAA produced.

Non-Tryptophan Dependent Pathways

In addition to tryptophan-dependent routes, the existence of tryptophan-independent pathways for auxin biosynthesis has been proposed. nih.gov These pathways are thought to synthesize indole-3-acetic acid (IAA) from precursors other than tryptophan, such as indole (B1671886) or indole-3-glycerol phosphate (B84403). nih.govnih.gov The evidence for this route was initially based on studies of tryptophan auxotrophs of maize and Arabidopsis that could still produce IAA. nih.gov

The mechanisms of this pathway are not fully elucidated, and the key enzymes involved have not all been confirmed. nih.govnih.gov For instance, some research suggests that an indole synthase may catalyze the first step, separating it from tryptophan-dependent synthesis. nih.gov A study of the endophytic fungus Cyanodermella asteris indicated that it uses indole as a precursor for IAA synthesis, bypassing tryptophan. nih.gov However, the role of this pathway in the direct biosynthesis of this compound has not been demonstrated.

Role in Auxin Homeostasis in Microbes

Auxins, particularly indole-3-acetic acid (IAA), are crucial signal molecules that regulate various aspects of microbial physiology, including metabolism, biofilm formation, and virulence. researchgate.netasm.org The production of auxins is widespread among bacteria and fungi that interact with plants. nih.gov This microbial auxin production can influence the host plant's development, while also acting as an intra-kingdom signal modulating bacterial processes. asm.org

This compound (ICOOH) is part of the complex metabolic network related to auxin homeostasis. The biosynthesis of ICOOH is linked to intermediates like indole-3-acetaldoxime (IAOx), which is a shared precursor for IAA, camalexin (B168466), and indole glucosinolates. frontiersin.org The channeling of IAOx into these different metabolic fates must be tightly regulated to maintain proper cellular function. Therefore, while IAA is the most studied auxin in microbial signaling, the synthesis and presence of related compounds like ICOOH are part of the broader metabolic landscape that constitutes auxin homeostasis. frontiersin.org For example, transcriptional regulators that affect the synthesis of IAOx-derived metabolites can have an indirect impact on the biosynthesis of indole-3-carboxylic acids. frontiersin.org

Natural Occurrence and Isolation from Biological Sources

Identification as a Human Metabolite

This compound has been definitively identified as a naturally occurring metabolite in humans. medchemexpress.comhmdb.caglpbio.com It is recognized as a normal urinary indolic metabolite that originates from the metabolic breakdown of the essential amino acid tryptophan. medchemexpress.comglpbio.com Research has shown that this compound can be found in urine, and its concentration may be elevated in individuals with certain liver diseases. hmdb.caglpbio.com To facilitate its excretion from the body, it can be conjugated with glucuronic acid to form 3-indole carboxylic acid glucuronide, a more water-soluble compound that is eventually eliminated by the kidneys. hmdb.ca

Table 3: Summary of this compound as a Human Metabolite

| Aspect | Description | Reference |

|---|---|---|

| Origin | A metabolite of tryptophan. | medchemexpress.com, glpbio.com |

| Identification | Found as a normal constituent in human urine. | glpbio.com |

| Clinical Relevance | Levels have been found to be elevated in patients with liver diseases. | hmdb.ca, glpbio.com |

| Excretion | Excreted in part as a glucuronide conjugate (3-indole carboxylic acid glucuronide) to increase water solubility. | hmdb.ca |

Identification as a Bacterial Metabolite

This compound has been identified as a product of bacterial metabolism, specifically through the degradation of L-tryptophan. researchgate.net The biosynthetic pathway in bacteria involves a multi-step enzymatic conversion. In what is known as the indole-3-pyruvate (IPyA) pathway, tryptophan is first metabolized by an aromatic amino acid aminotransferase to produce Indole-3-Pyruvate (IPYA). tandfonline.com Following this, other bacterial enzymes metabolize IPYA into Indole-3-Acetaldehyde (IAAld), which is then further metabolized to yield this compound (ICA). tandfonline.com This metabolic route is part of a broader network where tryptophan can be converted into various indole metabolites by gut microbiota. tandfonline.commdpi.com

One of the early identifications of this compound in bacteria was in the species Chromobacterium violaceum. researchgate.net While the complete biosynthetic pathway is complex and can vary, the degradation of L-tryptophan is the established origin of this compound in bacteria. researchgate.net

Table 1: Bacterial Biosynthesis Pathway of this compound

| Precursor | Intermediate 1 | Intermediate 2 | Final Product | Key Enzyme Class (Step 1) |

|---|---|---|---|---|

| L-Tryptophan | Indole-3-Pyruvate (IPYA) | Indole-3-Acetaldehyde (IAAld) | This compound (ICA) | Aromatic amino acid aminotransferase |

This table is interactive and can be sorted by column.

Isolation from Endophytic Fungi (e.g., Lasiodiplodia pseudotheobromae)

This compound is also produced by endophytic fungi, which reside within plant tissues. A notable example is its isolation from Lasiodiplodia pseudotheobromae LPS-1. frontiersin.orgnih.govresearchgate.net This specific endophytic fungus was originally isolated from the medicinal plant Ilex cornuta. frontiersin.orgnih.gov

In a study focused on identifying bioactive compounds, researchers isolated three molecules from the culture filtrate of L. pseudotheobromae LPS-1: indole-3-carbaldehyde, jasmonic acid, and this compound (referred to as 3-ICA). frontiersin.orgnih.govresearchgate.net The isolation was performed on cultures grown in a potato dextrose broth (PDB) medium for seven days. nih.gov The study revealed that while 3-ICA itself did not show direct, strong antifungal activity against the wheat powdery mildew pathogen Blumeria graminis, it acted as a significant synergist, enhancing the antagonistic effects of jasmonic acid against the pathogen. frontiersin.orgnih.gov The highest synergistic effect was observed at a 2:8 ratio of 3-ICA to jasmonic acid. nih.gov

Table 2: Research Findings on this compound from Lasiodiplodia pseudotheobromae LPS-1

| Fungal Species | Host Plant | Isolated Compounds | Key Finding for I3CA |

|---|---|---|---|

| Lasiodiplodia pseudotheobromae LPS-1 | Ilex cornuta | This compound, Indole-3-carbaldehyde, Jasmonic acid | Acts as a synergist to enhance the antifungal activity of jasmonic acid. frontiersin.org |

This table is interactive and can be sorted by column.

Presence in Plant Species

This compound is a naturally occurring metabolite in plants, where it is involved in defense mechanisms. caymanchem.com It has been identified in the model plant species Arabidopsis thaliana as a tryptophan-derived secondary metabolite. caymanchem.comnih.gov In cruciferous plants like Arabidopsis, the biosynthesis of I3CA and its derivatives proceeds from tryptophan through key intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile. nih.gov

Research has shown that I3CA plays a role in plant immunity. It can be rapidly esterified to the cell wall following a pathogen challenge. nih.gov Furthermore, I3CA has been identified as a mediator of induced resistance, particularly in priming the plant's defense responses, such as accelerating callose accumulation to fend off pathogens like Plectosphaerella cucumerina. frontiersin.orgebi.ac.uk Its function is considered to be regulatory or signaling, as it does not typically have a direct antifungal effect on its own. frontiersin.org I3CA has also been detected as a metabolite of tryptophol (B1683683) in various plant species, including mosses. ebi.ac.uk

Table 3: Documented Presence and Role of this compound in Plants

| Plant Species | Role / Context | Biosynthetic Precursor |

|---|---|---|

| Arabidopsis thaliana | Mediator of pathogen defense; involved in induced resistance. caymanchem.comnih.gov | Tryptophan (via Indole-3-acetonitrile) nih.gov |

| Various mosses and other plants | Metabolite of tryptophol. ebi.ac.uk | Tryptophol ebi.ac.uk |

This table is interactive and can be sorted by column.

Biological Activities and Pharmacological Potential of Indole 3 Carboxylic Acid and Its Derivatives

Role in Plant Physiology and Agrochemical Applications

Indole-3-carboxylic acid (I3CA) and its derivatives are of significant interest in the fields of plant physiology and agrochemical development due to their structural similarity to the primary plant hormone auxin, indole-3-acetic acid (IAA). nih.govbeilstein-journals.orgnih.gov This structural analogy allows them to interact with auxin signaling pathways, leading to a range of physiological effects that can be harnessed for agricultural purposes.

Derivatives of this compound have been designed and synthesized to act as auxin mimics. nih.govbeilstein-journals.orgresearchgate.net Auxins are a critical class of phytohormones that orchestrate numerous aspects of plant growth and development, including cell division, elongation, and differentiation. nih.govresearchgate.net Synthetic auxin mimics, such as certain I3CA derivatives, can induce similar physiological responses as natural auxins. nih.gov By interacting with the plant's hormone perception machinery, these compounds can function as potent plant growth regulators. researchgate.net Their application can lead to controlled modifications in plant architecture and development, which is a valuable tool in modern agriculture for optimizing crop growth. beilstein-journals.org

While this compound itself is considered an inactive analog of indole-3-acetic acid (IAA), its derivatives can significantly influence the plant's response to auxin. frontiersin.org Rather than directly altering the endogenous levels of natural auxins, these synthetic compounds compete with IAA for binding to auxin receptors. acs.orgresearchgate.net By acting as either agonists (mimics) or antagonists, they effectively modulate the plant's perception of its internal auxin concentration. nih.govacs.org For instance, an antagonist can block the action of endogenous IAA, leading to a physiological state similar to auxin deficiency, while an agonist can amplify the auxin response. nih.govresearchgate.net The cellular concentration and stability of natural IAA are tightly controlled by the plant through biosynthesis, transport, and degradation, but synthetic auxins are often more persistent as they are not subject to these same homeostatic controls. nih.gov

The application of auxin-like compounds has been shown to improve crop yields and enhance tolerance to various environmental stresses. Exogenous application of indole-3-acetic acid (IAA), a closely related compound, has been demonstrated to rescue plant growth and yield in tomato plants under salinity stress. researchgate.netdntb.gov.ua Similarly, studies on sugar beets have shown that combining IAA application with nitrogen fertilization can enhance yields and nitrogen use efficiency under saline conditions. nih.gov Indole-3-butyric acid (IBA), another auxin, has been found to improve plant stress resistance and alleviate the inhibitory effects of salt stress on the growth of hybrid Pennisetum seedlings. researchgate.net These findings suggest the potential for I3CA derivatives with auxin-like activity to be developed as agents for bolstering crop productivity, particularly in challenging environments. Pre-treatments with IAA have also been shown to increase salt tolerance in olive plantlets by restricting the transport of sodium ions and improving the potassium-to-sodium ratio in leaves. mdpi.com

The ability of I3CA derivatives to mimic auxin has been extensively exploited in the development of herbicides. nih.govbeilstein-journals.orgnih.gov Synthetic auxinic herbicides are widely used to control broadleaf weeds in cereal crops. nih.gov At high concentrations, these compounds induce uncontrolled and disorganized growth in susceptible plants, leading to vascular tissue disruption and eventual death. youtube.com Researchers have synthesized novel series of this compound derivatives and evaluated their herbicidal activity. nih.govresearchgate.netnih.gov Many of these compounds have shown significant inhibition effects on the root and shoot growth of both dicotyledonous and monocotyledonous weeds. nih.govresearchgate.netnih.gov For example, certain α-substituted this compound derivatives exhibited excellent inhibitory rates against rape (a dicot) and barnyard grass (a monocot). nih.gov This line of research expands the chemical options for developing new, effective weed control agents. nih.govnih.gov

The molecular target for auxins and auxinic herbicides is the Transport Inhibitor Response 1 (TIR1) protein, which is an F-box protein component of an SCF-type E3 ubiquitin ligase complex (SCFTIR1). nih.govacs.org In the presence of auxin, the TIR1 receptor binds to both the auxin molecule and a co-repressor protein from the Aux/IAA family. acs.orgresearchgate.net This binding event targets the Aux/IAA repressor for degradation, thereby activating the expression of auxin-responsive genes. nih.gov

Certain derivatives of this compound have been specifically designed to act as antagonists of the TIR1 receptor. nih.govacs.org These antagonists bind to the TIR1 protein, but instead of promoting the interaction with Aux/IAA proteins, they block it. acs.orgresearchgate.net This prevents the degradation of the repressor proteins and consequently inhibits the expression of auxin-responsive genes, effectively shutting down the auxin signaling pathway. nih.govacs.org Molecular docking studies have revealed that these antagonist compounds interact with key amino acid residues in the TIR1 binding pocket, such as through π–π stacking and hydrogen bonds, which explains their inhibitory action. nih.govnih.gov The development of potent TIR1 antagonists, like auxinole (B1665333) (α-[2,4-dimethylphenylethyl-2-oxo]-IAA), represents a rational, structure-based approach to creating novel herbicides and chemical tools for studying plant biology. acs.orgresearchgate.netscilit.com

Antimicrobial and Antifungal Research

This compound and its derivatives have emerged as a class of compounds with notable antimicrobial and antifungal properties. Research has demonstrated their efficacy against a range of pathogenic microbes, including bacteria and fungi. For instance, I3CA isolated from the endophytic fungus Lasiodiplodia pseudotheobromae was investigated for its activity against Blumeria graminis, the causative agent of wheat powdery mildew. frontiersin.orgnih.gov While I3CA itself showed limited direct antifungal activity, it acted synergistically with jasmonic acid to enhance its antagonism against the fungus. frontiersin.orgnih.gov

Numerous studies have focused on synthesizing and evaluating novel derivatives of indole (B1671886) for their antimicrobial potential. Indole-3-carboxamide-polyamine conjugates have shown broad-spectrum activity, with some analogues being particularly effective against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans. nih.gov Other research has explored indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties, which demonstrated significant antibacterial activity against S. aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis, as well as good antifungal activity, particularly against Candida krusei. turkjps.org Similarly, indole-3-aldehyde hydrazone derivatives have been evaluated and found to possess a broad spectrum of activity against these microorganisms. researchgate.net The mechanism for some of these derivatives involves the disruption of the bacterial membrane. nih.gov

The following table summarizes the antimicrobial and antifungal activities of selected this compound derivatives from various research findings.

| Compound/Derivative Class | Target Microorganism(s) | Observed Activity/Findings |

| This compound (3-ICA) | Blumeria graminis (on wheat) | Acts as a synergist, enhancing the antifungal activity of jasmonic acid. frontiersin.orgnih.gov |

| 5-Bromo-indole-3-carboxamide-polyamine conjugate (13b) | Staphylococcus aureus, Acinetobacter baumannii, Cryptococcus neoformans | Exhibits notable antimicrobial and antifungal activity with MIC values ≤ 0.28 µM. Also potentiates the action of doxycycline (B596269) against P. aeruginosa. nih.gov |

| Indole-thiadiazole derivative (2c) | Methicillin-resistant S. aureus (MRSA), Bacillus subtilis | Demonstrated excellent activity against MRSA, being more effective than ciprofloxacin. Showed an MIC value of 3.125 µg/mL against B. subtilis. turkjps.org |

| Indole-triazole derivative (3d) | Methicillin-resistant S. aureus (MRSA) | Exhibited excellent activity against MRSA, proving more effective than the standard drug ciprofloxacin. turkjps.org |

| Indole-triazole derivative (3c) | Bacillus subtilis | Was one of the most effective compounds against this bacterium, with an MIC value of 3.125 µg/mL. turkjps.org |

Broad-Spectrum Antibacterial Activity

Derivatives of this compound have shown promising broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, α,ω-di(indole-3-carboxamido)polyamine derivatives, particularly those with 5-bromo substitutions, have demonstrated notable activity against a panel of bacteria. nih.govresearchgate.net One such analogue, a conjugate with polyamine PA-3-6-3, was found to be particularly effective against Staphylococcus aureus and Acinetobacter baumannii. nih.govresearchgate.net Furthermore, a series of dipeptide derivatives conjugated with this compound has been synthesized and evaluated for their antibacterial properties against Escherichia coli, Pseudomonas aeruginosa, Streptococcus pyogenes, and Staphylococcus aureus. nih.govrsc.org The results indicated good antibacterial activity when compared to the standard drug, ciprofloxacin. rsc.org

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Derivative Type | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|

| 5-Bromo-indole-3-carboxamido-polyamine conjugates | Staphylococcus aureus, Acinetobacter baumannii | Significant intrinsic antimicrobial activity (MIC ≤ 0.28 µM for one analogue). nih.govresearchgate.net | nih.gov, researchgate.net |

Antifungal Activity

The pharmacological utility of this compound derivatives extends to antifungal applications. Studies have demonstrated their efficacy against a range of fungal pathogens. For example, certain 1-(1H-indol-3-yl) derivatives have shown fungicidal activity against Candida albicans and Aspergillus niger at concentrations between 0.250 and 1 mg/mL. nih.gov Dipeptide conjugates of this compound have also exhibited good antifungal activity against Aspergillus niger and Candida albicans, with some analogues being twice as effective as the standard drug Fluconazole against C. albicans. rsc.org Additionally, this compound, isolated from the endophytic fungus Lasiodiplodia pseudotheobromae, has been shown to act synergistically with jasmonic acid to inhibit the growth of Blumeria graminis, the fungus responsible for powdery mildew on wheat. frontiersin.orgnih.govresearchgate.net While some indole carboxylic acid–pyridine derivatives have been tested against clinical isolates of Aspergillus, they showed weaker activity compared to itraconazole, indicating that further structural optimization is necessary. mubabol.ac.ir

Table 2: Antifungal Spectrum of this compound and Its Derivatives

| Compound/Derivative | Fungal Species | Key Findings | Reference |

|---|---|---|---|

| 1-(1H-indol-3-yl) derivatives | Candida albicans, Aspergillus niger | Fungicidal activity at 0.250–1 mg/mL. nih.gov | nih.gov |

| Dipeptide-indole-3-carboxylic acid conjugates | Aspergillus niger, Candida albicans | Some analogues were twice as effective as Fluconazole against C. albicans. rsc.org | rsc.org |

| This compound | Blumeria graminis | Synergistic effect with jasmonic acid against wheat powdery mildew. frontiersin.orgnih.govresearchgate.net | frontiersin.org, nih.gov, researchgate.net |

Antibiotic Potentiation Against Drug-Restistant Bacteria

A significant area of investigation is the ability of this compound derivatives to potentiate, or enhance, the efficacy of conventional antibiotics against drug-resistant bacteria. This strategy is crucial in the fight against antimicrobial resistance. Certain α,ω-di(indole-3-carboxamido)polyamine conjugates have been shown to restore the action of legacy antibiotics. nih.govresearchgate.net For example, one 5-bromo-substituted analogue restored the activity of doxycycline against P. aeruginosa with a 21-fold enhancement. nih.govnih.gov Another related compound enhanced the action of both doxycycline and erythromycin (B1671065) against P. aeruginosa and Escherichia coli, respectively. nih.govnih.gov These derivatives have demonstrated the ability to work against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

Proposed Mechanisms of Action

The antimicrobial effects of this compound derivatives are believed to stem from their ability to compromise the integrity of bacterial cell membranes. Research on α,ω-di(indole-3-carboxamido)polyamine conjugates suggests that membrane perturbation is a likely mechanism of action for both their intrinsic antimicrobial activity and their antibiotic-potentiating effects. nih.govresearchgate.netnih.gov One specific analogue was found to be capable of disrupting the bacterial membrane of both S. aureus and MRSA, as well as the outer membrane of P. aeruginosa. nih.govresearchgate.netnih.gov This disruption can lead to a loss of membrane potential, leakage of intracellular components, and ultimately, cell death. mdpi.com The general mechanism for carboxylic acids involves damaging the cell membrane structure, leading to ionic imbalance and the malfunction of various enzymes. researchgate.netfrontiersin.org

Design of Peptide-Heterocycle Hybrids as Antimicrobial Agents

To develop novel antimicrobial agents, researchers have focused on creating hybrid molecules that combine this compound with peptides. A library of peptide-heterocycle hybrids, consisting of an this compound constituent conjugated with short dipeptide motifs, was designed and synthesized using solid-phase peptide synthesis methodology. nih.govrsc.orgrsc.org These synthesized compounds were then subjected to in vitro antimicrobial testing. nih.gov Molecular docking studies on these hybrids suggest that they exhibit encouraging binding interactions with essential bacterial enzymes like DNA gyrase, which is a target for antibacterial action. nih.govrsc.org This approach of creating peptide-heterocycle hybrids opens avenues for the future development of new medicines with effective antimicrobial properties. nih.gov

Medicinal Chemistry Applications and Drug Discovery

Beyond antimicrobial research, this compound serves as a valuable scaffold in medicinal chemistry for the discovery of new drugs targeting other physiological pathways.

Angiotensin II Receptor (AT1 subtype) Antagonism and Antihypertensive Activity

Novel derivatives of this compound have been designed and synthesized as a new series of angiotensin II receptor 1 (AT1) antagonists. nih.gov Angiotensin II receptor blockers (ARBs) are a class of drugs used to treat high blood pressure. mayoclinic.orgdrugs.com They work by preventing the hormone angiotensin II from binding to its receptor, which leads to the relaxation of blood vessels and a reduction in blood pressure. mayoclinic.orgdrugs.comyoutube.com Radioligand binding studies have shown that these new this compound derivatives have a high nanomolar affinity for the AT1 subtype of the angiotensin II receptor, comparable to established pharmaceuticals like losartan (B1675146). nih.gov In vivo studies in spontaneously hypertensive rats demonstrated that these compounds can effectively lower blood pressure when administered orally. One derivative showed a maximum decrease in blood pressure of 48 mm Hg with an antihypertensive effect that lasted for 24 hours, which was superior to that of losartan. nih.gov

Activation of Adenosine Monophosphate-Activated Protein Kinase (AMPK)

Adenosine monophosphate-activated protein kinase (AMPK) is a crucial enzyme in cellular energy homeostasis, and its activation is a therapeutic strategy for metabolic diseases. acs.org The activation of AMPK triggers metabolic shifts from anabolic (ATP-consuming) to catabolic (ATP-producing) states to restore cellular energy balance. mdpi.com Research has identified direct activators of AMPK among derivatives of this compound (I3CA). acs.org

Following a high-throughput screening that identified an indazole amide, optimization efforts led to the development of an indole acid derivative, PF-06409577 (6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid), as a direct AMPK activator. acs.org This compound was developed with the potential to treat diabetic nephropathy. acs.org Further research has explored other novel indole derivatives as AMPK modulators. nih.gov For instance, a series of indole-2-carboxylic acid derivatives, including compounds designated IND6, IND7, IND8, and IND11, were synthesized and shown to promote the functional activation of AMPK in human endothelial cells. nih.gov Treatment with one of these derivatives, IND6, significantly increased the phosphorylation of downstream targets of AMPK, such as acetyl-CoA carboxylase (ACC) at Ser79 and endothelial nitric oxide synthase (eNOS) at Ser1177. nih.gov

While not a direct derivative, Indole-3-carbinol (I3C), a related indole compound found in cruciferous vegetables, has also been shown to prevent and reverse cardiac remodeling by activating AMPK-α signaling. nih.govresearchgate.net The inhibitory effects of I3C on cardiac remodeling were found to be mediated through the AMPK-α and extracellular signal-regulated kinases 1/2 (ERK1/2) signaling pathways. nih.govresearchgate.net

Potential in Neurological Disorder Therapies

This compound and its derivatives are being investigated for their potential in treating neurological disorders. zellx.de I3CA itself is considered a potential therapeutic agent for Alzheimer's disease. zellx.de The neuroprotective potential of the indole structure is an active area of research, with various derivatives showing promise. nih.govnih.gov

Derivatives of Indole-3-propionic acid (IPA) and 5-methoxy-indole carboxylic acid (5MICA) have been synthesized as multifunctional neuroprotective agents. nih.govmdpi.com Specifically, hydrazone hybrids of these indole carboxylic acids have demonstrated neuroprotective, antioxidant, and monoamine oxidase B (hMAO-B) inhibitory activity. nih.govmdpi.com The inhibition of hMAO-B is a key target in the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov Certain derivatives exhibited strong neuroprotection against H2O2-induced oxidative stress in SH-SY5Y cells and 6-OHDA-induced neurotoxicity in rat-brain synaptosomes. nih.gov

Furthermore, related indole compounds like Indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM) are noted for their neuroprotective effects, which include anti-inflammatory and antioxidant properties. nih.gov These compounds can serve as agonists of the Aryl hydrocarbon Receptor (AhR), which may influence the gut microbiota composition, a factor increasingly linked to neurological disorders such as Alzheimer's disease. nih.gov Studies in animal models of experimental autoimmune encephalomyelitis (EAE) showed that administration of I3C or DIM could prevent clinical symptoms and reduce the severity of the disease, highlighting their potential in attenuating neuroinflammation. nih.gov

Research in Anticancer Agents

This compound (I3CA) and its derivatives have been the subject of significant research as potential anticancer agents. nih.govlabclinics.comdoaj.orgresearchgate.net I3CA has demonstrated cytotoxic effects against A549 (lung carcinoma) and MCF-7 (breast cancer) cells, with reported EC50 values of 4.6 and 12.9 µg/ml, respectively. labclinics.com It has also been utilized as a precursor in the synthesis of substituted thiadiazoles with anticancer activity. labclinics.com

A key area of research is the use of I3CA to enhance the efficacy of existing chemotherapy drugs. Studies have shown that I3CA can amplify the anticancer potency of Doxorubicin in colorectal cancer models. doaj.orgresearchgate.netmedchemexpress.com This combination therapy was found to enhance Doxorubicin-induced cellular senescence, inhibit cell proliferation, and promote cell cycle arrest in LS180 colorectal cells. doaj.orgresearchgate.netmedchemexpress.com In animal studies, I3CA increased the inhibitory effect of Doxorubicin on xenograft tumors in nude mice. researchgate.netmedchemexpress.com

Moreover, specific derivatives and conjugates of I3CA have shown potent, direct anticancer activity. nih.gov A conjugate of I3CA with the sesquiterpene melampomagnolide-B was found to be a highly potent anticancer agent against a National Cancer Institute panel of 64 human tumor cell lines. nih.gov This conjugate exhibited significant growth inhibition, with GI50 values in the nanomolar range for leukemia and solid tumor cell lines. nih.gov

| Cell Line Type | Compound | Activity Range (GI50) |

|---|---|---|

| Leukemia Sub-panel | I3CA-melampomagnolide-B conjugate (7k) | 0.04–0.28 μM |

| Solid Tumor Cell Lines | I3CA-melampomagnolide-B conjugate (7k) | 0.04–0.61 μM |

Anti-inflammatory Properties of Derivatives

Derivatives of the indole nucleus are well-known for their anti-inflammatory properties, with Indomethacin, an indole-3-acetic acid derivative, being a widely used non-steroidal anti-inflammatory drug (NSAID). nih.govchemrxiv.org Research continues to explore new indole derivatives for improved efficacy and safety profiles. nih.govnih.gov

Studies have focused on creating hybrid molecules that possess anti-inflammatory activity. For example, indole-imidazolidine derivatives were shown to reduce leukocyte migration and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in animal models of inflammation. nih.gov Similarly, indole derivatives of Ursolic acid demonstrated significant anti-inflammatory potential by reducing levels of inorganic nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. chemrxiv.orgchemrxiv.org These derivatives also decreased the expression of principal inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and reduced pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β. chemrxiv.org

The mechanism of action for many of these derivatives involves the inhibition of the COX enzymes. nih.gov A series of synthesized acetohydrazide derivatives of 5-methoxy-2-methyl-1H-indole-3-yl showed significant anti-inflammatory activity, with some compounds selectively inhibiting COX-2 expression, which could offer gastric-sparing benefits compared to non-selective NSAIDs. nih.gov

| Derivative Class | Observed Effect | Key Targets/Mediators | Source |

|---|---|---|---|

| Indole-imidazolidines | Reduced leukocyte migration and cytokine release | TNF-α, IL-1β | nih.gov |

| Indole derivatives of Ursolic Acid | Reduced NO levels and pro-inflammatory cytokines | iNOS, COX-2, TNF-α, IL-6, IL-1β | chemrxiv.orgchemrxiv.org |

| 5-methoxy-2-methyl-1H-indole-3-yl acetohydrazides | Selective inhibition of COX-2 expression | COX-2 | nih.gov |

Research into Antioxidant Properties

While this compound itself may not be a potent antioxidant, its scaffold serves as a valuable template for the synthesis of derivatives with significant antioxidant and free radical scavenging activities. derpharmachemica.comnih.gov The antioxidant capacity of these derivatives is often modulated by the functional groups substituted at various positions on the indole nucleus, particularly at the C-3 position. nih.gov

Several studies have synthesized and evaluated novel I3CA analogues for their antioxidant potential. One study developed 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid derivatives and found that a 3,4-dimethoxyaniline (B48930) derivative showed good antioxidant activity with an IC50 of 57.46 µg/ml in a DPPH assay. derpharmachemica.com Another investigation into C-3 substituted indole derivatives found that a compound featuring a pyrrolidinedithiocarbamate moiety was a highly active radical scavenger and a potent reducer of Fe³⁺ to Fe²⁺. nih.gov These derivatives have also been shown to be effective cytoprotective agents against oxidative stress-induced hemolysis in red blood cells. nih.gov

Furthermore, hydrazone hybrids derived from 5-methoxy-indole carboxylic acid have demonstrated the ability to suppress iron-induced lipid peroxidation and inhibit deoxyribose degradation, indicating their potential to combat oxidative stress. nih.govmdpi.com

Interaction with Specific Molecular Targets

The pharmacological effects of this compound derivatives are often rooted in their specific interactions with molecular targets like enzymes and receptors. Molecular docking studies have been instrumental in elucidating these interactions and guiding the design of more potent and selective agents.

One area of investigation is in antimicrobial research, where I3CA derivatives have been designed as potential inhibitors of essential bacterial and fungal enzymes. Molecular docking simulations revealed that dipeptide conjugates of this compound have favorable binding affinities with DNA gyrase (a bacterial enzyme) and lanosterol-14-alpha demethylase (a fungal enzyme). rsc.org These findings suggest a molecular basis for their potential as antibacterial and antifungal agents. rsc.org

In the context of anti-inflammatory research, derivatives of indole have been shown to target the cyclooxygenase (COX) enzymes. nih.gov Docking studies have revealed that certain indole derivatives can bind effectively within the active site of the COX-2 enzyme. nih.gov The interactions, which can include hydrogen bonds with key amino acid residues like Tyr 355 and Arg 120, are similar to those formed by established NSAIDs like indomethacin, providing a rationale for their selective COX-2 inhibitory activity. nih.gov

Role in Metabolic Pathways and Enzyme Activities

This compound (I3CA, or ICOOH) is a tryptophan metabolite involved in various metabolic pathways in plants, microorganisms, and animals. nih.govresearchgate.net In plants such as Arabidopsis thaliana, I3CA is synthesized from tryptophan via intermediates like indole-3-acetaldoxime and indole-3-acetonitrile (B3204565). nih.govresearchgate.net Key enzymes in this biosynthetic pathway have been identified. The enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) catalyzes the oxidation of indole-3-carbaldehyde (ICHO) to form I3CA. nih.govresearchgate.net Another enzyme, Cytochrome P450 71B6 (CYP71B6), is also involved, particularly after induction by stressors, and can convert indole-3-acetonitrile into ICHO and I3CA. nih.gov

In humans, I3CA is a known urinary metabolite of tryptophan. zellx.de Its metabolism can involve conjugation reactions, with glucuronidation being a major clearance pathway. The enzyme UDP-glucuronosyltransferase 1-1 is involved in this process.

The activation of AMPK by I3CA derivatives also has significant implications for metabolic pathways. mdpi.com AMPK acts as a master regulator of metabolism, and its activation leads to the phosphorylation of key enzymes. mdpi.com A primary target is acetyl-CoA carboxylase (ACC), an enzyme critical for the synthesis of malonyl-CoA, a building block for fatty acids. mdpi.com By phosphorylating and inhibiting ACC, AMPK activation shifts cellular metabolism away from fatty acid synthesis and towards fatty acid oxidation, helping to restore energy balance. mdpi.com

Plant Defense and Induced Resistance (Priming)

This compound (I3CA) is an indolic compound that plays a significant role in plant defense mechanisms, particularly in the process of priming. Priming is an adaptive strategy where a plant, after an initial stimulus, is able to mount a faster and stronger defense response upon subsequent encounters with pathogens. annualreviews.org I3CA has been identified as a key mediator in this process, enhancing plant resistance against certain pathogens through a variety of interconnected cellular and molecular responses.

Mediation of Priming Against Necrotrophic Fungi (e.g., Plectosphaerella cucumerina)

Research has firmly established this compound as a signaling molecule that induces resistance in Arabidopsis plants against the necrotrophic fungus Plectosphaerella cucumerina. nih.govnih.gov Necrotrophic pathogens derive nutrients from dead host cells, making the plant's ability to quickly fortify its cells crucial for survival. I3CA acts as a priming agent; its presence prepares the plant to defend more effectively against fungal invasion. nih.govresearchgate.net Studies have shown that I3CA's role is part of a multicomponent defense strategy that goes beyond a single mechanism. nih.govresearchgate.net The levels of I3CA itself have been observed to increase following a pathogenic infection, and this accumulation is even higher in plants pre-treated with I3CA, suggesting a positive feedback loop in its biosynthesis during infection. nih.gov An intact biosynthetic pathway for I3CA is essential for both its induced resistance functionality and for the plant's basal resistance to the pathogen. nih.gov

Induction of Callose Accumulation

A primary mechanism through which I3CA mediates its protective effects is by priming for enhanced callose accumulation. nih.govnih.gov Callose, a β-1,3-glucan polymer, is rapidly deposited at the sites of attempted pathogen entry, forming structures called papillae. nih.govfrontiersin.org These papillae act as physical barriers, strengthening the plant cell wall to prevent fungal penetration. nih.gov In I3CA-primed plants, the deposition of callose upon infection by P. cucumerina is significantly more robust and rapid compared to unprimed plants. nih.gov This accelerated callose deposition is a key component of I3CA-Induced Resistance (I3CA-IR) and is considered a multifaceted defense response that is controlled by distinct signaling pathways. nih.govapsnet.org

Involvement of Vesicular Trafficking Genes (e.g., ATL31, SYP121) in Priming

The I3CA-primed defense response is intricately linked to the regulation of genes involved in vesicular trafficking. nih.gov Vesicular transport is essential for delivering materials, such as sugars and other components, to the cell wall for the formation of defensive structures like papillae. nih.gov Research has confirmed the relevance of two specific genes, ATL31 and SYP121 (also known as PEN1), in the I3CA priming of defenses. nih.gov

The expression levels of both ATL31 and SYP121 are significantly increased by I3CA treatment in infected plants, demonstrating a clear priming profile. nih.gov Studies using Arabidopsis mutants lacking functional versions of these genes (atl31 and syp121) revealed that they are impaired in I3CA-induced resistance. nih.gov This indicates that these proteins are key elements of the I3CA-IR pathway, placing vesicular trafficking as an essential process in the I3CA-mediated priming of plant defenses. nih.gov

Synergistic Effects with Other Plant Hormones (e.g., Jasmonic Acid)